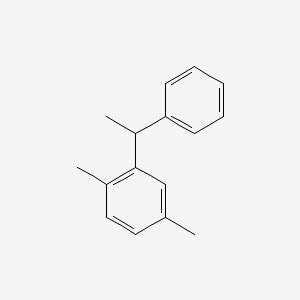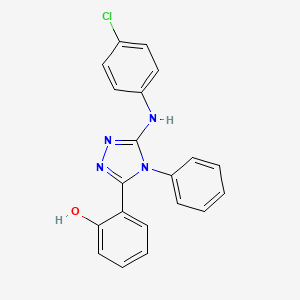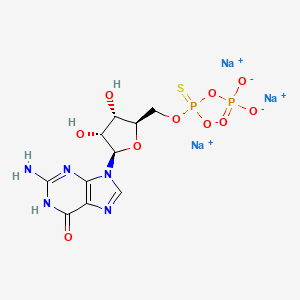![molecular formula C36H28BaCl2N4O8S2 B13805471 barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 67801-01-8](/img/structure/B13805471.png)
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. This compound is characterized by its bright red color and is utilized in various industrial applications, including inks, plastics, and cosmetics.
Métodos De Preparación
The synthesis of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-4-methyl-5-chlorobenzenesulfonic acid using hydrochloric acid and sodium nitrite to form the diazonium chloride.
Coupling: The diazonium chloride is then coupled with 2-naphthol to form the azo compound.
Formation of Barium Salt: Finally, the azo compound is reacted with barium chloride to form the barium salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Análisis De Reacciones Químicas
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a pigment in the formulation of inks, plastics, and coatings.
Biology: The compound’s vibrant color properties make it useful in biological staining and microscopy.
Medicine: It is used in the formulation of certain pharmaceutical products due to its stability and color properties.
Industry: The compound is widely used in the manufacturing of cosmetics, providing color to various products.
Mecanismo De Acción
The mechanism of action of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to its vibrant red color . The molecular structure, particularly the azo bond, plays a crucial role in this light absorption process .
Comparación Con Compuestos Similares
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate can be compared with other similar azo compounds:
Pigment Red 9: Similar in structure but differs in the substituents on the aromatic rings.
Pigment Red 571: Another azo pigment with different substituents, leading to variations in color properties.
The uniqueness of this compound lies in its specific substituents, which provide distinct color properties and stability .
Propiedades
Número CAS |
67801-01-8 |
|---|---|
Fórmula molecular |
C36H28BaCl2N4O8S2 |
Peso molecular |
917.0 g/mol |
Nombre IUPAC |
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-15(17(10-14(11)19)26(23,24)25)20-21-18-13-6-4-3-5-12(13)7-8-16(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
Clave InChI |
XUDYBFMSKKDOQA-UHFFFAOYSA-L |
SMILES canónico |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


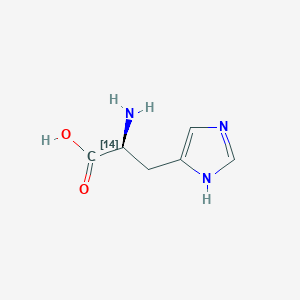

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

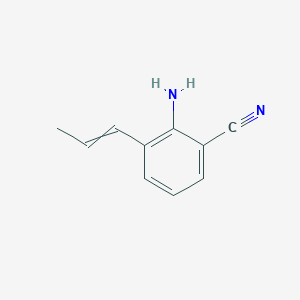
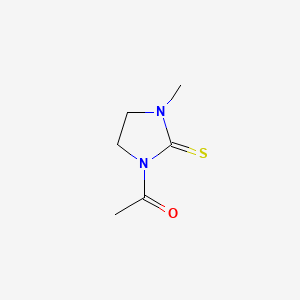
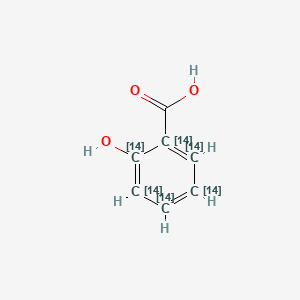
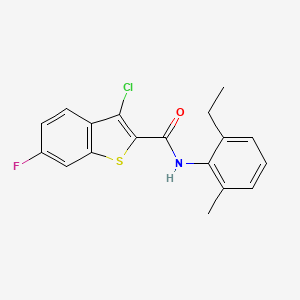
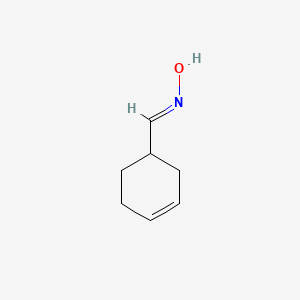
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

